Lower Equilibrium Dissociation Constant (K_G) of Glycolonitrile vs. Lactonitrile
Glycolonitrile exhibits a lower thermodynamic driving force for dissociation into formaldehyde and hydrogen cyanide compared to the next homolog, lactonitrile [1]. The equilibrium constant for glycolonitrile dissociation (K_G) was determined relative to the known dissociation constant of lactonitrile across a temperature range of 25-70°C. At 25°C, glycolonitrile has a K_G of 2.1 × 10⁻⁶ M, which is approximately an order of magnitude lower than the typical K_G range for acetaldehyde-derived cyanohydrins like lactonitrile [1].
| Evidence Dimension | Equilibrium dissociation constant (K_G) for cyanohydrin decomposition |
|---|---|
| Target Compound Data | K_G = 2.1 × 10⁻⁶ M |
| Comparator Or Baseline | Lactonitrile (2-hydroxypropanenitrile) K_G is significantly higher (quantitatively, lactonitrile's K_G is typically 10⁻⁵ M range for α-hydroxy nitriles of aldehydes) |
| Quantified Difference | Glycolonitrile K_G is approximately one order of magnitude lower than that of lactonitrile, indicating greater thermodynamic stability against HCN release. |
| Conditions | Aqueous solution, pH 3.8-4.7 (acetate buffered), 25°C |
Why This Matters
A lower K_G means glycolonitrile releases free HCN at a slower, more controlled rate during hydrolysis or aminolysis, minimizing toxic gas evolution and improving process safety and yield consistency in industrial amidations.
- [1] Schlesinger, G., & Miller, S. L. (1973). Equilibrium and Kinetics of Glyconitrile Formation in Aqueous Solution. Journal of the American Chemical Society, 95(11), 3729–3735. https://doi.org/10.1021/ja00792a043 View Source
